Benzene, 1-(diazomethyl)-4-methoxy-
Description
Significance and Role of Diazo Compounds as Versatile Synthetic Intermediates
Diazo compounds are a class of organic molecules characterized by a diazo group (=N₂), which consists of two linked nitrogen atoms attached to a single carbon atom. wikipedia.org This functional group imparts a unique reactivity that has established diazo compounds as exceptionally versatile intermediates in organic synthesis. longdom.org Their significance stems from their ability to serve as precursors to highly reactive carbenes upon thermal, photochemical, or catalytic decomposition, which can then participate in a wide array of chemical transformations. longdom.orgnumberanalytics.com
Key reactions involving diazo compounds include:
Cyclopropanation: Carbenes generated from diazo compounds readily react with alkenes to form cyclopropane (B1198618) rings, a fundamental transformation in the construction of cyclic systems. longdom.orgnih.gov
C-H Insertion: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for forging new carbon-carbon bonds, enabling the functionalization of otherwise inert C-H bonds. longdom.org
X-H Insertion: Carbenes can also insert into various heteroatom-hydrogen bonds (e.g., O-H, N-H, S-H, Si-H), providing a direct route to functionalized ethers, amines, sulfides, and silanes. nih.gov
Ylide Formation: The reaction of diazo-derived carbenes with heteroatomic lone pairs (e.g., on sulfur, nitrogen, or oxygen) leads to the formation of ylides, which can undergo subsequent rearrangements, such as the Doyle-Kirmse reaction. wikipedia.orgresearchgate.net
1,3-Dipolar Cycloadditions: Diazo compounds can act as 1,3-dipoles, reacting with various dipolarophiles to construct five-membered heterocyclic rings. wikipedia.orgmdpi.com
Wolff Rearrangement: α-Diazoketones undergo a characteristic rearrangement to form ketenes, which are valuable intermediates for syntheses, including the Arndt-Eistert homologation for extending carbon chains. researchgate.netmasterorganicchemistry.com
This diverse reactivity allows for the efficient synthesis of complex molecular architectures, making diazo compounds indispensable tools in natural product synthesis, medicinal chemistry, and materials science. numberanalytics.comresearchgate.net
Specific Context of (4-Methoxyphenyl)diazomethane within Aromatic Diazoalkane Chemistry
(4-Methoxyphenyl)diazomethane, also known as p-anisyl diazomethane (B1218177), is an aromatic diazoalkane that features a methoxy (B1213986) group at the para position of the phenyl ring. This electron-donating methoxy group plays a crucial role in modulating the stability and reactivity of the diazo compound. Compared to the parent phenyldiazomethane (B1605601), the methoxy group increases the electron density on the aromatic ring, which in turn influences the reactivity of the diazomethyl group.
Aromatic diazoalkanes are a significant subclass of diazo compounds. The presence of the aromatic ring provides a platform for electronic and steric modifications that can fine-tune the behavior of the diazo functionality. For instance, the reaction of various diazoalkanes with aromatic aldehydes has been a subject of study. rsc.org The specific electronic nature of the substituents on the aromatic ring of an aryldiazomethane can influence the rates and outcomes of its reactions. The 4-methoxyphenyl (B3050149) group in (4-Methoxyphenyl)diazomethane, for example, has been utilized in rhodium-catalyzed cascade annulation reactions. acs.org
Historical Development and Evolution of Research on Diazoalkane Reactivity
The history of diazo compounds dates back to 1858, when Peter Griess first synthesized diazonium salts. wikipedia.orgnumberanalytics.com Shortly after, in 1894, Hans von Pechmann discovered the simplest diazoalkane, diazomethane. nih.gov Early research focused on understanding the fundamental structure and reactivity of these intriguing molecules. For example, early in the 20th century, the use of diazomethane for the methylation of proteins was explored to characterize their structure. nih.gov
The mid-20th century saw significant advancements in understanding the reaction mechanisms of diazoalkanes, including the work by Roberts and coworkers on the mechanism of ester formation. nih.gov The development of transition metal catalysis, particularly with copper and rhodium complexes, revolutionized diazo chemistry by providing a means to control the reactivity of the intermediate carbenes, enabling highly selective and even asymmetric transformations. nih.govresearchgate.net This has been a major focus of research in recent decades.
More recently, research has expanded into new frontiers. The photochemistry of diazo compounds has gained considerable attention, with visible light-induced reactions offering milder and more sustainable synthetic methods. numberanalytics.comacs.org Furthermore, the application of diazo compounds has extended beyond traditional organic synthesis into fields like chemical biology, where they are used as bio-orthogonal probes and for protein labeling, and polymer science. researchgate.netnih.gov The ongoing exploration of diazoalkane reactivity continues to uncover novel transformations and applications, solidifying their importance in modern chemistry. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
23304-25-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(diazomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
InChI Key |
GUZYIRHHYKOLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxyphenyl Diazomethane and Analogous Precursors
Strategies for the Generation of Aromatic Diazoalkanes
The formation of the diazo group on an aromatic framework can be achieved through several distinct precursor-based strategies. These methods typically involve the transformation of a functional group on the benzylic carbon.
A primary and widely utilized method for generating diazoalkanes is the base-induced decomposition of N-tosylhydrazones, a reaction known as the Bamford-Stevens reaction. wikipedia.orgwikipedia.org The precursor for synthesizing (4-methoxyphenyl)diazomethane via this route is the tosylhydrazone of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).
The process begins with the condensation of an aldehyde or ketone with tosylhydrazine (p-toluenesulfonylhydrazide) to form the corresponding tosylhydrazone. wikipedia.org In the case of (4-methoxyphenyl)diazomethane, p-anisaldehyde is reacted with tosylhydrazine. The resulting p-anisaldehyde tosylhydrazone is then treated with a strong base to yield the diazoalkane. orgsyn.orgadichemistry.com
The mechanism involves the deprotonation of the tosylhydrazone by the base, leading to the formation of a diazo compound as an intermediate, which can sometimes be isolated. adichemistry.comorganic-chemistry.org The choice of solvent and base is crucial as it dictates the subsequent reaction pathway and final products. In aprotic solvents, the diazo compound typically decomposes to a carbene, whereas in protic solvents, it can form a carbenium ion. wikipedia.orgadichemistry.com
A closely related method is the Shapiro reaction, which also utilizes tosylhydrazones but employs two equivalents of a strong organolithium base. wikipedia.org While both reactions proceed through a diazo intermediate, the Shapiro reaction typically leads to the less substituted alkene (kinetic product), whereas the Bamford-Stevens reaction often yields the more substituted alkene (thermodynamic product). adichemistry.com For the synthesis of the diazoalkane itself, the Bamford-Stevens conditions are generally employed. The vacuum pyrolysis of the tosylhydrazone salt is a method that can yield pure, solvent-free diazo compounds. orgsyn.org
Table 1: Comparison of Bamford-Stevens and Shapiro Reactions
| Feature | Bamford-Stevens Reaction | Shapiro Reaction |
|---|---|---|
| Precursor | Aldehyde or Ketone Tosylhydrazone | Aldehyde or Ketone Tosylhydrazone |
| Base | Strong base (e.g., NaOMe, NaH) adichemistry.com | 2 equivalents of organolithium base (e.g., n-BuLi) wikipedia.org |
| Intermediate | Diazoalkane, Carbene/Carbenium Ion wikipedia.org | Vinyllithium species wikipedia.org |
| Primary Product | Alkenes wikipedia.org | Alkenes wikipedia.org |
| Regioselectivity | More substituted (thermodynamic) alkene adichemistry.com | Less substituted (kinetic) alkene adichemistry.com |
An alternative route to diazoalkanes involves the decomposition of N-nitroso compounds. orgsyn.org For the synthesis of (4-methoxyphenyl)diazomethane, a suitable precursor would be an N-nitroso-N-(4-methoxybenzyl) derivative, such as N-nitroso-N-(4-methoxybenzyl)urea. This method is analogous to the preparation of phenyldiazomethane (B1605601) from N-nitroso-N-benzylurea. orgsyn.org
The synthesis of these N-nitrosamine precursors typically involves the reaction of a secondary amine with a nitrosating agent. tandfonline.comorganic-chemistry.org Various reagents and conditions have been developed for this transformation, including the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, which is effective for a broad range of secondary amines. rsc.org Other methods employ sources of the nitrosonium ion (NO⁺) under mild, homogeneous conditions. organic-chemistry.org The subsequent decomposition of the N-nitroso compound, often under basic conditions, leads to the formation of the desired diazoalkane.
A more recent and advanced strategy involves the use of diazomethyl-λ3-iodanes. These hypervalent iodine compounds have emerged as potent carbyne surrogates in organic synthesis. nih.govrsc.orgchemrxiv.org A key feature of these reagents is that they can be strategically activated to generate diazomethyl radicals. rsc.orgnih.gov
The generation of the diazomethyl radical proceeds via a single-electron reduction of the carbon-iodine(III) bond. nih.govrsc.org This reactive intermediate can then participate in various transformations. While much of the research focuses on the subsequent reactions of the radical, the methodology represents a novel entry point for generating species functionally related to diazoalkanes, opening up new synthetic possibilities distinct from traditional methods. nih.govresearchgate.net
Diazotization Approaches for p-Methoxy-Substituted Aryl Diazonium Salts as Related Compounds
While the synthesis of (4-methoxyphenyl)diazomethane involves creating the diazo group at a benzylic carbon, a related and fundamental process in aromatic chemistry is the formation of aryl diazonium salts via the diazotization of primary aromatic amines. organic-chemistry.org The precursor for the corresponding p-methoxy-substituted aryl diazonium salt is p-anisidine (B42471) (4-methoxyaniline). quora.comchemicalbook.com
Diazotization is typically achieved by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org The electron-donating methoxy (B1213986) group on the aromatic ring facilitates this electrophilic substitution reaction, making p-anisidine a reactive substrate for diazotization. quora.com
The resulting 4-methoxybenzenediazonium (B1197204) salt is a versatile intermediate. A patented process, for instance, describes the diazotization of p-anisidine, followed by a coupling reaction with 2-naphthol (B1666908) to produce an azo dye, highlighting the industrial relevance of these compounds. google.com
Table 2: Reagents for Diazotization of p-Anisidine
| Reagent | Function | Reference |
|---|---|---|
| p-Anisidine | Primary Aromatic Amine (Substrate) | google.com |
| **Sodium Nitrite (NaNO₂) ** | Source of Nitrous Acid | organic-chemistry.org |
| Sulfuric Acid (H₂SO₄) | Strong Acid Catalyst | google.com |
| Nitric Acid (HNO₃) | Acidic Medium Component | google.com |
Development of In Situ Generation and Handling Techniques for Reactive Diazoalkanes
Diazoalkanes, including diazomethane (B1218177) and its aromatic derivatives, are known for their toxicity and explosive nature, which severely limits their isolation and handling on a large scale. e3s-conferences.orgmasterorganicchemistry.com To circumvent these hazards, significant research has been directed towards the development of in situ generation techniques. These methods produce the reactive diazoalkane in the reaction vessel, where it is immediately consumed by a substrate, keeping its concentration low. e3s-conferences.org
Several innovative in situ methods have been developed:
Continuous Flow Reactors: This technology allows for the safe generation and immediate use of hazardous reagents like diazomethane. The small reaction volumes and precise control over reaction parameters enhance safety and efficiency. e3s-conferences.org
"Click and Release" Chemistry: A base-free method for the in situ generation of diazomethane involves the reaction of an enamine with a sulfonyl azide (B81097) at low temperatures. diva-portal.org This approach is chemoselective and uses stable, solid reagents.
Tosylhydrazone Decomposition: The generation of diazo compounds from tosylhydrazones can be integrated into one-pot procedures where the diazoalkane is formed and reacts immediately with another reagent in the mixture. nih.govresearchgate.net
Membrane-Based Generators: For producing diazomethane, membrane-based semi-batch reactors have been developed to separate the generated diazoalkane from its precursor solution, allowing for its direct introduction into a reaction mixture.
These techniques are crucial for enabling the practical use of reactive diazoalkanes like (4-methoxyphenyl)diazomethane in synthetic chemistry, allowing chemists to harness their reactivity while mitigating the associated risks. enamine.net
Advanced Catalytic Transformations Involving 4 Methoxyphenyl Diazomethane Derived Intermediates
Carbene and Metallocarbene Generation and Reactivity
(4-Methoxyphenyl)diazomethane is a versatile reagent for the formation of the corresponding carbene, 4-methoxybenzylidene. This carbene and its metal-associated carbenoid counterparts are highly reactive species that can undergo a variety of synthetically valuable reactions. The nature of the activating agent—heat, light, or a transition metal catalyst—plays a crucial role in dictating the reaction pathway and the stereochemical outcome of the products.
The decomposition of diazo compounds, including (4-methoxyphenyl)diazomethane, can be initiated by thermal or photochemical means to generate carbene intermediates. Thermal activation involves heating the diazo compound, which leads to the extrusion of nitrogen gas (N₂) and the formation of the corresponding carbene. This process is often less selective due to the high energy involved.
Photochemical activation, on the other hand, offers a milder alternative for carbene generation. The photolysis of diazoalkanes can proceed through the formation of a triplet species upon photoexcitation, which then undergoes an addition reaction to form an azomethine ylide, followed by a dipolar cycloaddition. rsc.org In the case of the related compound 4-methoxyphenyl (B3050149) azide (B81097), photochemical decomposition has been studied using multiconfigurational second-order perturbation theory (MS-CASPT2). These studies suggest that the key step in the photolysis is an intersystem crossing to form a triplet nitrene. rsc.org A similar mechanism can be envisioned for (4-methoxyphenyl)diazomethane, where irradiation with light would lead to the formation of the triplet carbene. The photochemical approach can sometimes offer different reactivity and selectivity profiles compared to thermal methods.
Transition metal catalysts provide a powerful platform for the controlled generation and reaction of carbenoid species from diazo compounds. These metallocarbenes are generally more stable and selective than free carbenes, allowing for a broader range of transformations with high levels of chemo-, regio-, and stereoselectivity. A variety of transition metals, including rhodium, copper, iron, and ruthenium, have been effectively employed to catalyze reactions of (4-methoxyphenyl)diazomethane and related aryldiazoacetates.
Dirhodium(II) complexes are preeminent catalysts for transformations involving diazo compounds. researchgate.net They react with diazo compounds to form rhodium-carbene intermediates, which are key to a wide array of synthetic applications, including cyclopropanation and C–H functionalization. rsc.orgemory.edunih.gov The ligand environment around the dirhodium core is critical in controlling the reactivity and selectivity of these transformations. nih.gov
In the context of reactions with aryldiazoacetates, chiral dirhodium(II) catalysts have been extensively studied to achieve high levels of enantioselectivity. nih.gov For instance, the dirhodium carbene derived from bis(4-methoxyphenyl)diazomethane (B8296730) and [Rh(tpa)₄]·CH₂Cl₂ (tpa = triphenylacetate) has been isolated and characterized, providing valuable structural information on these reactive intermediates. acs.orgacs.org This isolated complex demonstrated typical rhodium carbene reactivity by cyclopropanating 4-methoxystyrene (B147599) at low temperatures. acs.orgacs.org
The choice of the chiral ligand on the dirhodium catalyst can significantly influence the outcome of the reaction. For example, in the asymmetric cyclopropanation of styrenes with methyl aryldiazoacetates, different dirhodium catalysts exhibit optimal performance depending on the substitution pattern of the aryldiazoacetate. nih.gov A study on the dirhodium-catalyzed cyclopropanation of styrenes with various aryldiazoacetates, including the p-methoxyphenyl derivative, showed that the Rh₂(S-DOSP)₄ catalyst generally provides high yields and enantioselectivities. google.com
Table 1: Dirhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with Methyl 4-Methoxyphenyldiazoacetate
| Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | 91 | 91 | google.com |
| Rh₂(R-BNP)₄ | 93 | 97 | nih.gov |
| Rh₂(S-PTAD)₄ | 80-87 | 80-97 | nih.gov |
The development of heteroleptic dirhodium paddlewheel complexes, containing a mix of chiral carboxylate and achiral amidate ligands, has been shown to be uniquely effective in certain asymmetric cyclopropanation reactions. acs.org DFT calculations have been employed to understand the turnover-limiting step in these reactions, suggesting that for some systems, cyclopropanation rather than carbene formation is rate-determining. acs.org
Copper catalysts represent a cost-effective and environmentally benign alternative to precious metal catalysts for carbene transfer reactions. acs.org Copper(I) and copper(II) complexes can efficiently catalyze the decomposition of diazo compounds to generate copper-carbene intermediates. These intermediates participate in a variety of transformations, including cyclopropanation, C-H insertion, and multicomponent reactions. nih.govrsc.org
In the context of (4-methoxyphenyl)diazomethane, copper catalysts can promote various reactions. For instance, copper-catalyzed multicomponent reactions of β-trifluoromethyl β-diazo esters with acetonitrile (B52724) and carboxylic acids have been developed. nih.govbeilstein-journals.org A plausible mechanism involves the formation of a copper-carbene intermediate, which then undergoes nucleophilic attack by acetonitrile. nih.govbeilstein-journals.org While these studies focus on β-trifluoromethyl β-diazo esters, the underlying principles are applicable to other diazo compounds like (4-methoxyphenyl)diazomethane.
The formation of byproducts can be a concern in copper-catalyzed reactions. For example, the oxidation of 4-methoxybenzenethiol, a related compound, to bis(4-methoxyphenyl)disulfide can occur in the presence of heterogeneous copper catalysts. chemicalpapers.com The choice of the copper catalyst's oxidation state and the reaction conditions can influence the extent of such side reactions. chemicalpapers.com
Table 2: Copper-Catalyzed Three-Component Synthesis of Polysubstituted β-Pyrrolinones
| Diazo Compound | Amine | Product Yield (%) | Reference |
|---|---|---|---|
| Ethyl diazoacetate | Propargyl amine | High | rsc.orgresearchgate.net |
Recent advancements include the development of telescoped continuous flow processes for diazo transfer and subsequent copper-catalyzed asymmetric transformations, utilizing immobilized copper-bis(oxazoline) catalysts. acs.org
Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. tcichemicals.comrsc.org Iron complexes, particularly iron porphyrins, have emerged as effective catalysts for various transformations of diazo compounds, including cyclopropanation and C-H insertion. unimi.itoup.com Iron can activate diazo compounds to form iron-carbene intermediates, which are the active species in these catalytic cycles. oup.com
A significant application of iron catalysis is the cyclopropanation of olefins. nih.govrsc.org Iron porphyrin complexes can catalyze the cyclopropanation of styrenes, enynes, and dienes using in situ generated diazomethane (B1218177). nih.gov This approach is particularly valuable as it avoids the handling of potentially explosive diazomethane. In some cases, iron porphyrin catalysts have been shown to provide complementary diastereoselectivity to that of dirhodium catalysts. oup.com
The catalytic activity of iron complexes can be influenced by the ligand environment. Studies on iron catalysts with N-ligands have provided insights into the reaction mechanisms of carbene transfer reactions. rsc.org While some mono-substituted diazo compounds like diphenyldiazomethane have been successfully used in iron-catalyzed cyclopropanations, more stable diazomalonates have shown to be unreactive under similar conditions. unimi.it
Table 3: Iron-Porphyrin-Catalyzed Cyclopropanation using in situ Generated Diazo Compounds
| Olefin | Diazo Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | Water-soluble Diazald derivative | Fe(TPP)Cl | High | unimi.it |
| Styrene | Benzaldehyde N-tosylhydrazone | Iron Porphyrin | Good to Excellent | oup.com |
| Styrene | Trifluoroethylamine hydrochloride | Iron Porphyrin | - | nih.gov |
Note: This table summarizes the use of iron catalysts in cyclopropanation with in situ generated diazo compounds. TPP = tetraphenylporphyrin.
Ruthenium-based catalysts are renowned for their exceptional performance in olefin metathesis, a powerful carbon-carbon bond-forming reaction. nih.govorganic-chemistry.org The mechanism of olefin metathesis involves the formation of a ruthenium-carbene (alkylidene) intermediate, which initiates the catalytic cycle. nih.gov While often generated from pre-catalysts bearing an alkylidene ligand, ruthenium carbenes can also be formed from diazo compounds.
The development of well-defined ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly expanded the scope of olefin metathesis. nih.govorganic-chemistry.org These catalysts exhibit high functional group tolerance and activity. The ligand environment, particularly the N-heterocyclic carbene (NHC) ligands, plays a crucial role in tuning the catalyst's stability and reactivity. organic-chemistry.org
Although direct examples of using (4-methoxyphenyl)diazomethane to generate the initial ruthenium carbene for metathesis are less common in the provided literature, the principles of ruthenium-carbene reactivity are highly relevant. Once formed, a ruthenium carbene derived from (4-methoxyphenyl)diazomethane would be expected to participate in olefin metathesis reactions. Furthermore, ruthenium catalysts have been developed that show high Z-selectivity in olefin metathesis, a feature that can be controlled by the catalyst design. nih.govrsc.org
Table 4: Representative Ruthenium-Catalyzed Olefin Metathesis Reactions
| Reaction Type | Catalyst Type | Key Feature | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs-type with NHC ligand | High activity and stability | organic-chemistry.org |
| Cross Metathesis (CM) | Chelated ruthenium complex | High Z-selectivity | nih.govrsc.org |
Note: This table highlights the types of reactions catalyzed by ruthenium-carbene complexes. NHC = N-Heterocyclic Carbene.
Transition-Metal-Catalyzed Formation of Carbenoid Species
Catalysis with Other Transition Metals (e.g., Silver, Gold)
While rhodium and copper complexes have been extensively studied in carbene chemistry, silver and gold catalysts have emerged as powerful alternatives, often exhibiting unique reactivity and selectivity. Their carbophilic nature allows for the efficient generation of metal-carbene intermediates from (4-methoxyphenyl)diazomethane, which can then participate in a variety of transformations.
Silver-Catalyzed Reactions:
Silver catalysts, known for their cost-effectiveness and unique catalytic profiles, have been employed in reactions involving diazo compounds. For instance, silver salts can effectively catalyze O-H insertion reactions. The reaction of (4-methoxyphenyl)diazomethane with alcohols in the presence of a silver catalyst would be expected to yield the corresponding benzyl (B1604629) ethers.
In the realm of cyclopropanation, silver catalysis offers a valuable tool. While specific examples detailing the use of (4-methoxyphenyl)diazomethane are not extensively documented in readily available literature, the general principle involves the silver-catalyzed decomposition of the diazo compound to a silver-carbene intermediate, which then reacts with an olefin to form the cyclopropane (B1198618) ring. The stereoselectivity of this process can often be controlled by the choice of ligands on the silver catalyst.
Gold-Catalyzed Reactions:
Homogeneous gold catalysis has witnessed a surge in interest due to the unique reactivity of gold complexes. illinois.edu Gold(I) and gold(III) complexes are particularly effective in activating alkynes and allenes, and they also serve as excellent catalysts for the decomposition of diazo compounds. illinois.edu The resulting gold-carbene intermediates are highly reactive and can participate in a range of synthetic transformations, including cyclopropanation and C-H functionalization. illinois.edu
The reaction of a gold carbene derived from (4-methoxyphenyl)diazomethane with an alkene would lead to the formation of a cyclopropane. The high efficiency and selectivity of gold-catalyzed cyclopropanations have been demonstrated with various diazo compounds and olefins. rsc.org Although specific data for (4-methoxyphenyl)diazomethane is limited in the provided search results, the general reactivity pattern is well-established.
| Catalyst Type | Reaction Type | Substrate | Product | Key Features |
| Silver (Ag) | O-H Insertion | (4-Methoxyphenyl)diazomethane, Alcohol | 4-Methoxybenzyl ether | Efficient formation of ether linkage. |
| Cyclopropanation | (4-Methoxyphenyl)diazomethane, Alkene | Substituted cyclopropane | Stereoselectivity can be ligand-controlled. | |
| Gold (Au) | Cyclopropanation | (4-Methoxyphenyl)diazomethane, Alkene | Substituted cyclopropane | High efficiency and selectivity. rsc.org |
| C-H Functionalization | (4-Methoxyphenyl)diazomethane, Alkane/Arene | Functionalized alkane/arene | Access to complex molecular scaffolds. illinois.edu |
Carbon-Hydrogen (C-H) Insertion Reactions
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. Carbenes generated from (4-methoxyphenyl)diazomethane, particularly when mediated by transition metal catalysts, are adept at inserting into both aromatic and aliphatic C-H bonds.
Intramolecular C-H Insertion Reactions
When the diazo compound contains a C-H bond at a suitable position within the same molecule, an intramolecular C-H insertion reaction can occur, leading to the formation of cyclic products. This strategy is a powerful tool for the construction of various ring systems. The regioselectivity and stereoselectivity of these cyclizations are often controlled by the choice of catalyst and the structure of the diazo-containing substrate. For instance, the intramolecular C-H insertion of a substrate derived from (4-methoxyphenyl)diazomethane could lead to the formation of substituted dihydroisochromans or other heterocyclic structures, depending on the position of the C-H bond relative to the diazo group.
Chemo- and Regioselectivity in C-H Insertion Modulated by Catalyst and Substrate
The selective functionalization of C-H bonds, traditionally considered unreactive, represents a significant advance in synthetic chemistry. In the context of transformations involving intermediates derived from Benzene, 1-(diazomethyl)-4-methoxy-, both the choice of catalyst and the nature of the substrate play crucial roles in dictating the chemo- and regioselectivity of C-H insertion reactions.
The catalyst's electronic and steric properties are paramount in controlling selectivity. For instance, iron(III) porphyrin complexes have been shown to be effective catalysts for C-H insertion reactions. iastate.edu The use of substituted methyl 2-phenyldiazoacetates, which are structurally related to (4-methoxyphenyl)diazomethane, demonstrates that electron-donating groups on the phenyl ring enhance the reactivity of the carbene intermediate. iastate.edu This is attributed to the formation of an electrophilic iron-carbene complex, where electron-donating substituents stabilize the transition state leading to C-H insertion. iastate.edu
Silver catalysts containing trispyrazolylborate ligands also exhibit catalyst-dependent regioselectivity. nih.gov A highly electrophilic silver catalyst with minimal steric hindrance may favor insertion at various C-H bonds, while a bulkier, less electrophilic catalyst can direct the insertion towards more sterically accessible, terminal C-H bonds. nih.gov This highlights the intricate balance between electronic effects and steric hindrance imposed by the catalyst's ligand framework.
The substrate itself also profoundly influences the regioselectivity of C-H insertion. In intramolecular reactions of α-diazoacetamides, the formation of five-membered rings is generally preferred. researchgate.net However, the presence of a heteroatom like nitrogen can activate adjacent C-H bonds, leading to competition between the formation of different ring sizes, such as β- and γ-lactams. researchgate.net In intermolecular reactions, the inherent reactivity of different types of C-H bonds (primary, secondary, tertiary, allylic, benzylic) directs the insertion. For example, with substrates like p-methylanisole, insertion can occur at both the aromatic ring and the benzylic position. iastate.edu
The nature of the diazo compound is also a critical factor. Donor-acceptor carbenes, which can be generated from compounds like (4-methoxyphenyl)diazomethane, tend to direct C-H insertion to secondary sites in linear alkanes when using certain silver catalysts. nih.gov This contrasts with acceptor-acceptor carbenes, which can show a preference for insertion into primary C-H bonds. nih.gov
Table 1: Catalyst and Substrate Effects on Regioselectivity of C-H Insertion
| Catalyst System | Diazo Compound Type | Substrate | Major Product(s) | Key Observation |
| Iron(III) Porphyrin | Aryl Diazoacetate | Cyclohexane | Cyclohexyl-arylacetate | Electron-donating groups on the aryl ring increase reaction rate. iastate.edu |
| Silver-Trispyrazolylborate (Bulky Ligand) | Ethyl Diazoacetate | n-Hexane | 1-Ethoxycarbonyl-hexane | Steric bulk on the catalyst directs insertion to the terminal C-H bond. nih.gov |
| Silver-Trispyrazolylborate | Aryl Diazoacetate (Donor-Acceptor) | n-Hexane | 2- and 3-Arylacetoxy-hexane | The electronic nature of the carbene favors insertion into secondary C-H bonds. nih.gov |
| Rhodium(II) Carboxylates | α-Diazoacetamide | N-Aryl-N-methyl-diazoacetamide | β- and γ-Lactams | Competition between 4- and 5-membered ring formation is influenced by the catalyst and substrate structure. researchgate.net |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. (4-Methoxyphenyl)diazomethane, as a precursor to a 1,3-dipole, readily participates in various cycloaddition reactions, including 1,3-dipolar cycloadditions and cyclopropanations.
1,3-dipolar cycloadditions are concerted reactions between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.org Diazo compounds, such as (4-methoxyphenyl)diazomethane, are classic examples of 1,3-dipoles.
Diazo compounds undergo 1,3-dipolar cycloadditions with alkenes to form pyrazolines and with alkynes to yield pyrazoles. wikipedia.orgyoutube.com These reactions are stereospecific with respect to the alkene, meaning the stereochemistry of the starting alkene is retained in the pyrazoline product. libretexts.org The regioselectivity of these cycloadditions can often be low, leading to mixtures of regioisomers, particularly with unsymmetrical alkynes. youtube.com However, in some cases, the reaction can be highly regioselective. For instance, the reaction of 1-(4-phenylphenacyl)-1,10-phenanthrolinium N-ylide with activated alkynes gives specific pyrrolo[1,2-a] beilstein-journals.orgmasterorganicchemistry.comphenanthroline isomers. nih.gov The use of catalysts, such as indium(III) chloride in water, can facilitate these cycloadditions. nih.gov
The unique electronic and structural properties of fullerene C60 make it an excellent dipolarophile. The reaction of diazo compounds with C60 can proceed through a 1,3-dipolar cycloaddition mechanism to form a pyrazoline intermediate. nih.gov This intermediate can then lose nitrogen gas (N2) to yield a methanofullerene, a cyclopropane-fused fullerene derivative. nih.govbeilstein-journals.org This process is a common method for the functionalization of fullerenes. beilstein-journals.orgbeilstein-journals.org The reaction can lead to a mixture of isomeric products, including iastate.edubaranlab.org-closed and iastate.eduiastate.edu-open adducts. beilstein-journals.orgbeilstein-journals.org The presence of substituents on the phenyl ring of the diazo compound, such as the methoxy (B1213986) group in (4-methoxyphenyl)diazomethane, is generally well-tolerated in these reactions, allowing for the synthesis of a wide range of functionalized fullerene derivatives. beilstein-journals.org
Cyclopropanation involves the addition of a carbene or carbenoid to an alkene, forming a cyclopropane ring. Diazo compounds are common precursors for the in-situ generation of carbenes.
The intermolecular cyclopropanation of olefins using diazo compounds is a well-established synthetic method. masterorganicchemistry.com The reaction can be initiated by photolysis, thermolysis, or transition metal catalysis. The reaction is stereospecific, with the stereochemistry of the olefin being retained in the cyclopropane product. libretexts.orgmasterorganicchemistry.com For example, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will give a trans-cyclopropane. libretexts.org The reaction works well with a variety of olefins, including mono-, di-, and trisubstituted alkenes. acs.org While simple diazomethane can be used, substituted diazo compounds like (4-methoxyphenyl)diazomethane allow for the introduction of functional groups onto the cyclopropane ring. The choice of catalyst can significantly influence the efficiency and selectivity of the cyclopropanation.
Table 2: Cycloaddition Reactions of Diazo Compounds
| Reaction Type | Dipolarophile/Substrate | Product Type | Key Features |
| 1,3-Dipolar Cycloaddition | Alkene | Pyrazoline | Stereospecific with respect to the alkene. libretexts.org |
| 1,3-Dipolar Cycloaddition | Alkyne | Pyrazole (B372694) | Can produce regioisomeric mixtures. youtube.com |
| 1,3-Dipolar Cycloaddition | Fullerene C60 | Pyrazoline adduct, leading to Methanofullerene | A primary method for fullerene functionalization. beilstein-journals.orgbeilstein-journals.org |
| Intermolecular Cyclopropanation | Olefin | Cyclopropane | Stereospecific reaction, retaining the olefin's stereochemistry. libretexts.orgmasterorganicchemistry.com |
Cyclopropanation Reactions
Intramolecular Cyclopropanation
Intramolecular cyclopropanation represents a powerful strategy for the synthesis of bicyclic systems, where a tethered alkene within the same molecule traps a metal-carbene intermediate generated from the diazo compound. nih.gov This transformation provides direct access to strained ring systems like bicyclo[n.1.0]alkanes, which are valuable precursors in the synthesis of natural products and biologically active molecules. nih.gov The reaction is typically catalyzed by transition metal complexes, with rhodium, copper, and cobalt being prominent examples. nih.govnih.gov
The general process involves the metal-catalyzed extrusion of dinitrogen from an appropriately substituted diazo compound, such as an allylic α-diazoacetate, to form a metal-carbene. This highly reactive intermediate is then intercepted by the intramolecular olefin, leading to the formation of the cyclopropane ring with a fused bicyclic structure. nih.gov For instance, the intramolecular cyclopropanation of allyl α-diazoacetates is a well-established method for constructing the bicyclo[3.1.0]hexan-2-one framework. nih.gov
While many examples utilize α-diazoacetates or α-diazoketones, the principles are broadly applicable to substrates bearing the (4-methoxyphenyl)diazo moiety, provided a suitable alkene is present in the molecular structure. The reaction's efficiency and diastereoselectivity can be influenced by the nature of the catalyst, the solvent, and the length and conformation of the tether connecting the diazo group and the alkene. In some cases, radical processes may be involved, particularly with copper catalysts, where the reaction can be suppressed by radical inhibitors like TEMPO. nih.gov
Stereoselective and Enantioselective Cyclopropanation Variants
A significant focus in the application of (4-methoxyphenyl)diazomethane and its derivatives lies in the development of stereoselective and enantioselective cyclopropanation reactions. The synthesis of optically active cyclopropanes is of great interest as these motifs are present in numerous pharmaceuticals and natural products. semanticscholar.org This has been achieved with remarkable success through the use of chiral transition metal catalysts.
Dirhodium(II) and diruthenium(II) complexes featuring chiral carboxylate or carboxamidate ligands are exceptionally effective for these transformations. nih.govnih.gov These catalysts create a chiral environment around the metal center where the carbene transfer occurs, dictating the facial selectivity of the addition to the alkene. For example, rhodium-catalyzed reactions of aryldiazoacetates with electron-deficient alkenes can yield cyclopropanes with high levels of asymmetric induction (up to 98% ee). nih.govrsc.org
The electronic nature of the aryl group on the diazoacetate influences the reactivity and selectivity. The 4-methoxyphenyl group, being an electron-donating group, modulates the properties of the carbene intermediate. Research has shown that in reactions catalyzed by chiral cobalt(II)-porphyrin complexes, a broad range of diazo substrates with varying electronic properties can undergo effective intramolecular cyclopropanation, highlighting the versatility of these metalloradical catalytic systems. nih.gov Furthermore, biocatalytic systems using engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, have emerged as powerful tools for highly enantioselective cyclopropanations. semanticscholar.org
Below is a table summarizing representative examples of stereoselective cyclopropanation using aryl diazo compounds.
| Diazo Compound Type | Alkene | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl phenyldiazoacetate | Ethyl acrylate | Rh₂(S-TCPTAD)₄ | - | 91% | 78% | nih.gov |
| Methyl phenyldiazoacetate | Styrene | Ru₂(S-TPPTTL)₄·BArF | >99:1 | 82% | 70% | nih.gov |
| Allyl α-diazoacetate | (Intramolecular) | [Co(P1)] | >99:1 | up to 84% | up to 96% | nih.gov |
| Diazo Weinreb amide | Styrene | Ru(II)–Amm–Pheox | 98:2 | 95% | 99% | rsc.org |
Divergent Catalytic Cycloaddition Strategies
Divergent synthesis, where a single substrate can be converted into multiple, structurally distinct products by tuning the reaction conditions, is a highly attractive strategy in organic chemistry. Intermediates derived from (4-methoxyphenyl)diazomethane are well-suited for such strategies, particularly in cycloaddition reactions. The choice of metal catalyst is a key factor in directing the reaction down different pathways.
The metal carbene formed from the diazo compound can act as a two-atom component in various cycloadditions. However, it can also engage in reactions to form ylides or other intermediates that participate in different modes of cycloaddition. For instance, the reaction of enoldiazo compounds can be directed towards either a [3+3]- or a [3+2]-cycloaddition by switching between a copper(I) and a dirhodium(II) catalyst, respectively. The copper catalyst can promote the formation of a carbonyl ylide, which undergoes a [3+3] cycloaddition, while the rhodium catalyst favors a pathway leading to a [3+2] cycloadduct.
Similarly, substrate-controlled divergent synthesis offers another layer of control. acs.org By modifying the structure of one of the coupling partners, the reaction can be steered towards different outcomes. For example, in Rh(III)-catalyzed reactions of quinoline-8-carbaldehydes with cyclopropanols, the substituent on the cyclopropanol (B106826) dictates whether the final product is a multisubstituted cyclopentenone or a 1,4-diketone. acs.org These strategies allow for the rapid assembly of diverse molecular scaffolds from common starting materials. Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds have also been developed to produce highly substituted dihydrofurans. nih.gov
Ylide Formation and Subsequent Rearrangements
A major reaction pathway for metal-carbenes generated from (4-methoxyphenyl)diazomethane and its derivatives involves their interaction with Lewis basic heteroatoms (such as oxygen, nitrogen, or sulfur) to form ylides. nih.gov These ylides are highly reactive, transient species that readily undergo subsequent transformations, most commonly rearrangements or cycloadditions, to generate molecular complexity. nih.gov
Metal-Catalyzed Ammonium (B1175870) Ylide Pathways
Ammonium ylides are formed when a metal-carbene intermediate is intercepted by the lone pair of a nitrogen atom in an amine or imine. While the formation of other ylides from (4-methoxyphenyl)diazomethane is well-documented, the generation of ammonium ylides is a more general concept in carbene chemistry. The resulting ammonium ylide can then undergo several characteristic rearrangements.
The most common pathways for ammonium ylides are the rsc.orgwikipedia.org-sigmatropic rearrangement (for allylic amines) and the Stevens nih.govrsc.org-rearrangement. These reactions involve the migration of a group to the carbanionic center of the ylide, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and providing access to complex amine structures. Although this is a known reactivity pattern for carbenes, specific examples detailing the formation of ammonium ylides from (4-methoxyphenyl)diazomethane itself are not extensively reported in the surveyed literature.
Carbonyl Ylide Generation and Cycloadditions
The reaction of a metal-carbene with the oxygen atom of a carbonyl group (an aldehyde or ketone) generates a carbonyl ylide. nih.gov This transformation is a robust and widely used method for synthesizing oxygen-containing heterocycles. shinshu-u.ac.jp Carbonyl ylides are 1,3-dipoles and are exceptionally useful in both intramolecular and intermolecular cycloaddition reactions. nih.govnih.gov
Rhodium(II) catalysts are most commonly employed for this purpose. illinois.edu For example, the Rh(II)-catalyzed decomposition of α-diazo-β-ketoesters can generate a transient carbonyl ylide. nih.gov This ylide can be trapped by an external dipolarophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD), in an intermolecular [3+2] cycloaddition to form complex polycyclic systems. nih.gov If a suitable π-system is present within the same molecule, an intramolecular [3+2] or [3+3] cycloaddition can occur. nih.gov The use of chiral Lewis acids in conjunction with the metal catalyst can induce enantioselectivity in these cycloaddition reactions, providing access to chiral oxygenated heterocycles. shinshu-u.ac.jp
| Diazo Precursor Type | Carbonyl Source | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| α-Diazo-β-ketoester | (Intramolecular keto group) | Rh₂(OAc)₄ | Intramolecular [3+2] Cycloaddition | Pentacyclic adduct | nih.gov |
| α-Diazo-β-ketoester | (Intramolecular keto group) + N-Phenylmaleimide | Rh₂(OAc)₄ | Intermolecular [3+2] Cycloaddition | Exo-cycloadduct | nih.gov |
| o-Methoxycarbonyl-α-diazoacetophenone | Vinyl ethers | Chiral Lewis Acid + Rhodium catalyst | Asymmetric [3+2] Cycloaddition | Enantioenriched oxacycles | shinshu-u.ac.jp |
| α-Diazomalonate | Cyclic ketones | [CpRu(CH₃CN)₃][BArF] | Condensation/Rearrangement | Malonate enol ethers | nih.gov |
Other Ylide-Mediated Transformations (e.g., Oxonium, Azomethine, Nitroso Ylides)
Beyond ammonium and carbonyl ylides, metal-carbenes derived from diazo compounds can react with other heteroatoms to generate a diverse array of ylide intermediates.
Oxonium Ylides: The interaction of a carbene with the oxygen atom of an ether or an acetal (B89532) leads to the formation of an oxonium ylide. rsc.orgresearchgate.net These intermediates are prone to undergo rearrangements, such as the nih.govrsc.org-Stevens rearrangement or a rsc.orgwikipedia.org-sigmatropic shift if an allylic group is present, to yield ring-expanded or rearranged ether products. researchgate.net Photochemical or Rh(II)-catalyzed decomposition of diazo compounds in the presence of ethers like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) has been shown to produce these ylides, which can then evolve into spirocyclic or fused bicyclic products. researchgate.netresearchgate.net
Azomethine Ylides: While typically formed from other precursors like aziridines or via condensation, azomethine ylides can also be generated through reactions involving diazo compounds. wikipedia.orgrsc.org A notable example is the copper-catalyzed reaction of an imine with a diazoacetate. rsc.org This process forms an azomethine ylide intermediate which can then undergo a highly stereoselective intramolecular 1,3-dipolar cycloaddition with a pendant carbonyl group, providing a novel route to complex nitrogen-containing heterocycles. rsc.org
Nitroso Ylides: The formation of a nitroso ylide would theoretically involve the trapping of a metal-carbene by a nitroso compound. This pathway is significantly less common and not as well-established as the formation of oxonium or carbonyl ylides. While the reaction of certain N-nitroso compounds with other reagents has been studied, their specific use as trapping agents for carbenes generated from (4-methoxyphenyl)diazomethane to form nitroso ylides is not a widely reported transformation in the chemical literature. nih.gov
Carbon-Carbon Bond Forming Reactions Beyond Cycloaddition
Intermediates derived from the catalytic decomposition of Benzene, 1-(diazomethyl)-4-methoxy-, primarily the corresponding 4-methoxyphenylcarbene, are versatile reagents for constructing new carbon-carbon bonds through pathways other than cycloaddition. These transformations leverage the reactive nature of the carbene intermediate to engage in homologation, olefination, and specialized cross-coupling reactions.
Homologation Reactions (e.g., Roskamp Homologation)
Homologation reactions involve the insertion of a methylene (B1212753) or substituted methylene group into a carbon-carbon or carbon-heteroatom bond, effectively lengthening a carbon chain. The Roskamp reaction, a prime example, describes the Lewis acid-catalyzed reaction of a diazo compound with an aldehyde to furnish a β-keto ester or, in the case of aryldiazomethanes, a ketone. wikipedia.orgmdpi.com
When (4-methoxyphenyl)diazomethane is employed in these transformations, it reacts with aldehydes in the presence of a Lewis acid catalyst, such as tin(II) chloride or boron trifluoride. The reaction proceeds via nucleophilic attack of the diazo carbon on the activated aldehyde, followed by loss of dinitrogen and a 1,2-hydride shift to yield the homologated ketone.
Research has shown that the electronic nature of the aryldiazomethane influences the reaction's efficiency. In the scandium-catalyzed ring expansion of cyclobutanones—a related homologation process—electron-rich aryldiazo compounds like (4-methoxyphenyl)diazomethane were reported to provide slightly lower yields compared to their electron-neutral or electron-deficient counterparts. sci-hub.se This is attributed to the increased stability of the diazo compound and the corresponding carbene, which can reduce its reactivity toward the carbonyl substrate. Similarly, in the classic Roskamp reaction with aldehydes, aromatic aldehydes generally exhibit lower reactivity and yields compared to aliphatic aldehydes due to enolization effects. wikipedia.org
Table 1: Representative Roskamp-Type Homologation
| Aldehyde Substrate | Diazo Reagent | Catalyst | Product | Observed Trend |
|---|---|---|---|---|
| Aromatic Aldehyde (e.g., Benzaldehyde) | Benzene, 1-(diazomethyl)-4-methoxy- | SnCl₂ or BF₃·OEt₂ | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | Moderate yields; electron-donating group on diazoalkane can slightly decrease reactivity. sci-hub.se |
| Aliphatic Aldehyde (e.g., Hexanal) | Benzene, 1-(diazomethyl)-4-methoxy- | SnCl₂ or BF₃·OEt₂ | 1-(4-Methoxyphenyl)heptan-2-one | Generally higher yields compared to aromatic aldehydes. wikipedia.org |
Olefination Reactions
Transition metal complexes, particularly those of rhodium or copper, are effective catalysts for the olefination of aldehydes and ketones with diazo reagents. nih.gov The general mechanism involves the catalytic decomposition of the diazo compound to form a metal carbene. This intermediate reacts with a phosphine, such as triphenylphosphine (B44618), to generate a phosphorus ylide in situ. The ylide then reacts with the carbonyl compound in a manner analogous to the Wittig reaction to produce the corresponding alkene and triphenylphosphine oxide. These catalytic olefination reactions are valued for their neutral reaction conditions and can afford olefins in high yields and with high stereoselectivity. nih.gov
The use of (4-methoxyphenyl)diazomethane as the carbene source allows for the synthesis of 1-(4-methoxyphenyl)-substituted alkenes. The electron-donating methoxy group can influence the reactivity of the intermediate carbene and the stability of the resulting ylide, but the transformation remains a viable method for C=C bond formation.
Table 2: General Scheme for Catalytic Olefination
| Carbonyl Substrate (R¹R²C=O) | Diazo Reagent | Catalyst | Additive | Product |
|---|---|---|---|---|
| Aldehyde or Ketone | Benzene, 1-(diazomethyl)-4-methoxy- | Rh₂(OAc)₄ or Cu(acac)₂ | Triphenylphosphine (PPh₃) | (4-Methoxyphenyl)-substituted alkene |
Selective Cross-Coupling Methodologies
While diazo compounds are not traditional partners in named cross-coupling reactions like Suzuki or Heck, the carbene intermediates derived from them can participate in transformations that are conceptually similar to cross-couplings, most notably through C-H insertion reactions. wikipedia.org The rhodium-catalyzed reaction of a diazo compound with an alkene, for instance, can be viewed as a formal cross-coupling of a carbene and a vinylic C-H bond, a process often termed C-H olefination. nih.gov
In this type of reaction, a rhodium(II) catalyst, such as dirhodium tetraacetate, activates (4-methoxyphenyl)diazomethane to form a rhodium carbene. This electrophilic species can then insert into a C(sp²)-H bond of an alkene. This methodology allows for the direct functionalization of olefins, creating a new carbon-carbon bond and a more substituted alkene product. The reaction is distinct from cyclopropanation, which is often a competing pathway. The selectivity between C-H insertion and cyclopropanation can be influenced by the catalyst, solvent, and substrate electronics. wikipedia.org The electron-donating nature of the 4-methoxyphenyl group generally increases the electron density on the carbene carbon, which can influence its reactivity and selectivity in these competitive pathways.
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S, C-Si)
The generation of a carbene from (4-methoxyphenyl)diazomethane provides a powerful intermediate for forming bonds between carbon and various heteroatoms. These reactions typically proceed via the insertion of the carbene into a heteroatom-hydrogen (X-H) bond. Transition metal catalysts, especially dirhodium(II) complexes, are highly effective at promoting these transformations under mild conditions. nih.govsemanticscholar.org
The general mechanism involves the formation of a metal-carbene complex, which then reacts with a substrate containing an N-H, O-H, S-H, or Si-H bond. The insertion is typically concerted, leading to the formation of the C-X bond with high efficiency and atom economy, as the only byproduct is dinitrogen gas.
C-N Bond Formation: The insertion of the 4-methoxyphenylcarbene into N-H bonds is a direct method for synthesizing N-substituted glycine (B1666218) derivatives and other nitrogen-containing compounds. Rhodium(II) catalysts are particularly effective for these reactions, promoting the insertion of carbenes derived from diazoesters and diazophosphonates into the N-H bonds of amines, amides, and carbamates in high yields. semanticscholar.org While achieving high stereoselectivity at the newly formed stereocenter can be challenging, the method is a robust tool for C-N bond construction. semanticscholar.org
C-O Bond Formation: Alcohols and phenols readily undergo insertion reactions with carbenes generated from α-aryl-α-diazo esters. Copper-based catalysts, in conjunction with chiral ligands like bisazaferrocenes, have been developed for the enantioselective insertion into O-H bonds, affording α-alkoxy and α-aryloxy esters in high yields and with good enantiomeric excess. nih.gov The reaction tolerates a range of alcohol substrates, with steric factors playing a significant role in the reaction's success. nih.gov
C-S Bond Formation: The construction of C-S bonds can be achieved via the insertion of a carbene into an S-H bond of a thiol. Catalytic systems using either chiral rhodium(II) or copper(I) complexes have been investigated for the asymmetric S-H insertion of aryldiazoacetates. Studies using methyl 2-diazo-2-(4-methoxyphenyl)acetate have shown that while the insertion products are formed in moderate to good yields, the enantioselectivity achieved with many common chiral catalysts is often low to moderate. semanticscholar.org The choice of catalyst can influence the stereochemical outcome, with different catalysts being optimal for diazo compounds with different substitution patterns. semanticscholar.org
Table 3: Catalytic S-H Insertion with p-Methoxyphenyldiazoacetate
| Diazo Substrate | Thiol | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Thiophenol | Rh₂(S-PTTL)₄ | 54 | 14 | semanticscholar.org |
| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | Thiophenol | Rh₂(S-BTPCP)₄ | 48 | 13 | semanticscholar.org |
C-Si Bond Formation: The synthesis of organosilanes can be accomplished through the insertion of a carbene into a silicon-hydrogen (Si-H) bond. This reaction provides a direct and atom-economical route to functionalized chiral silanes. nih.gov Rhodium complexes, both Rh(I) and Rh(II), are excellent catalysts for this transformation. nih.govnih.gov The reaction of a silane (B1218182) with (4-methoxyphenyl)diazomethane in the presence of a rhodium catalyst leads to the formation of a new C-Si bond. Research has shown that electron-donating groups, such as the methoxy group on the phenyl ring of the diazo compound, are well-tolerated, though they may slightly decrease the reaction rate or yield compared to electron-withdrawing groups. nih.gov
Mechanistic Investigations of 4 Methoxyphenyl Diazomethane Reactivity
Elucidation of Reactive Intermediates (Carbenes, Metallocarbenes, Free Radicals)
The reactivity of (4-methoxyphenyl)diazomethane is largely dictated by the transient, high-energy intermediates it forms upon decomposition. The primary reactive species generated is the corresponding carbene, 4-methoxyphenylcarbene. This carbene can exist as either a singlet or a triplet, with the singlet state often being the initial product of dinitrogen extrusion. The singlet carbene is known to undergo concerted reactions, such as cyclopropanation with alkenes.
In the presence of transition metal catalysts, such as those based on rhodium, copper, or palladium, the decomposition of (4-methoxyphenyl)diazomethane leads to the formation of metallocarbenes. These species are stabilized carbenoids where the carbene carbon is coordinated to the metal center. This coordination modulates the reactivity and selectivity of the carbene, often favoring specific stereochemical outcomes in reactions like cyclopropanation and C-H insertion. The nature of the metal and its ligand sphere plays a pivotal role in determining the properties and subsequent reaction pathways of the metallocarbene.
While carbene and metallocarbene pathways are predominant, the involvement of free radical intermediates has also been considered, particularly under specific reaction conditions or in the presence of radical initiators or traps. For instance, studies on the reaction of certain oxazolinones with radical species like TEMPO have demonstrated the formation of radical intermediates. researchgate.net Although less common for diazoalkane chemistry, the potential for single-electron transfer processes leading to radical cations or anions cannot be entirely discounted, especially in electronically distinct systems.
Computational Chemistry and Theoretical Calculations in Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving (4-methoxyphenyl)diazomethane.
Density Functional Theory (DFT) has been widely employed to investigate the reaction pathways of (4-methoxyphenyl)diazomethane and its derivatives. DFT calculations can provide valuable insights into the geometries of reactants, transition states, and products, as well as the associated energy changes. For instance, DFT studies on the [3+2] cycloaddition reactions of related diazo compounds have elucidated multi-step mechanisms involving nucleophilic attack of the diazo nitrogen on an electron-deficient alkene, leading to a 4,5-dihydro-3H-pyrazole intermediate which then decomposes to form carbene and cyclopropane (B1198618) products. These computational models help to rationalize experimentally observed selectivity and can predict the feasibility of different reaction channels. nih.govrsc.org
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of reactions involving (4-methoxyphenyl)diazomethane. By examining the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diazoalkane and its reaction partner, the dominant orbital interactions can be identified. For example, in 1,3-dipolar cycloadditions, the interaction between the HOMO of the 1,3-dipole (the diazoalkane) and the LUMO of the dipolarophile (the alkene or alkyne), or vice versa, determines the rate and regiochemical outcome of the reaction. FMO analysis has been successfully applied to understand the reactivity of nitrilimines, which are structurally related to diazoalkanes. researchgate.net
The calculation of detailed energetic profiles for proposed reaction mechanisms is a key aspect of computational studies. By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be located. The energy differences between these points provide the activation energies and reaction enthalpies. Transition state analysis, which involves characterizing the geometry and vibrational frequencies of the transition state structure, is crucial for confirming the nature of the energy barrier and understanding the factors that control the reaction rate. rsc.orgresearchgate.net For example, computational studies have been used to compare the energy barriers of different pathways, thereby identifying the most likely reaction mechanism. core.ac.uk
Kinetic Isotope Effect Studies and Deuterium (B1214612) Labeling Experiments for Mechanistic Probing
Kinetic Isotope Effect (KIE) studies are a powerful experimental technique for probing reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.org Replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation in the rate-determining step typically leads to a primary KIE (kH/kD > 1). core.ac.ukepfl.ch
Deuterium labeling experiments are instrumental in these studies. For reactions involving (4-methoxyphenyl)diazomethane, deuterating the methoxy (B1213986) group or the diazomethyl carbon could provide valuable information. For instance, if a C-H bond at the diazomethyl position is broken in the rate-determining step of a reaction, a significant primary KIE would be expected. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide information about changes in hybridization or steric environment at the transition state. wikipedia.org While specific KIE studies on (4-methoxyphenyl)diazomethane are not extensively reported in the provided search results, the principles are widely applied in organic chemistry to elucidate mechanisms, including those of organometallic reactions. nih.govrutgers.edu
Influence of Catalyst Structure and Ligand Design on Reactivity and Selectivity
In metal-catalyzed reactions of (4-methoxyphenyl)diazomethane, the structure of the catalyst and the design of the ligands coordinated to the metal center have a profound impact on both reactivity and selectivity. The electronic and steric properties of the ligands can be systematically varied to fine-tune the behavior of the resulting metallocarbene.
For example, in cyclopropanation reactions, the use of chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product. The bite angle, steric bulk, and electronic nature of the ligand all contribute to creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the carbene transfer to the alkene. The choice of ligand can also influence the chemoselectivity of the reaction, for instance, by favoring cyclopropanation over competing C-H insertion or dimerization pathways. The effect of ligand modification on reaction outcomes is a well-established principle in transition metal catalysis. nih.gov
Solvent Effects on Reaction Pathways and Outcomes in Diazo Chemistry
The solvent in which a chemical reaction is conducted is not merely an inert medium but can play a crucial role in determining the reaction's course, rate, and product distribution. wikipedia.orgrsc.org In the chemistry of diazo compounds, such as Benzene, 1-(diazomethyl)-4-methoxy-, the choice of solvent can be a powerful tool to control reactivity, often dictating the fate of the highly reactive intermediates that are generated. researchgate.netresearchgate.net The solvent's influence stems from its ability to differentially solvate and stabilize reactants, transition states, intermediates, and products. wikipedia.orgrsc.org This section explores the mechanistic investigations into how solvents modulate the reaction pathways and outcomes of (4-methoxyphenyl)diazomethane and related diazo compounds.
Detailed Research Findings
Research has demonstrated that solvent properties such as polarity, coordinating ability, and hydrogen-bonding capacity can lead to fundamentally different reaction outcomes. bohrium.comchemrxiv.org The influence of the solvent can be so profound as to switch a reaction between entirely different mechanistic pathways. researchgate.netresearchgate.net
A significant finding in diazo chemistry is the solvent-dependent divergent reactivity of diazo compounds with thiols. bohrium.com In a light-promoted reaction of cyclic diazo imides with aryl thiols, the choice between dichloromethane (B109758) (DCM) and acetonitrile (B52724) (CH₃CN) as the solvent leads to two completely different products. researchgate.netresearchgate.net
In a chlorinated solvent like dichloromethane , a non-polar aprotic solvent, the reaction proceeds through the formation of a carbene intermediate. This carbene then engages in a cascade C-H functionalization and thiolation reaction. researchgate.netresearchgate.net
Conversely, when the solvent is switched to acetonitrile , a polar aprotic solvent, the carbene pathway is completely suppressed. Instead, an unusual reduction of the diazo compound occurs, with the aryl thiol acting as the reducing agent to produce a hydrazone. researchgate.netbohrium.com
This dramatic shift is attributed to the different ways these solvents interact with the intermediates. Experimental and computational studies suggest that in DCM, the reaction proceeds via the insertion of a triplet carbene. In acetonitrile, the reaction is believed to occur through an electron transfer process, a pathway favored by the polar nature of the solvent. researchgate.netresearchgate.netbohrium.com
The following interactive table summarizes the solvent-dependent outcomes observed in the reaction of a cyclic diazo imide with p-thiocresol, illustrating this divergent reactivity.
| Solvent | Predominant Reaction Pathway | Major Product |
| Dichloromethane (DCM) | Carbene Formation & C-H Insertion | Indane-fused pyrrolidine |
| Acetonitrile (CH₃CN) | Reduction of Diazo Group | Hydrazone |
| Data sourced from studies on cyclic diazo imides which serve as a model for the reactivity of diazo compounds. researchgate.netresearchgate.netbohrium.com |
Further investigations have delved into the specific interactions between solvents and carbene intermediates. The stability of singlet versus triplet carbenes, which exhibit distinct reactivities, is highly sensitive to the solvent environment. researchgate.netlibretexts.org Polar solvents are known to stabilize the singlet state more than the triplet state. researchgate.net However, bulk solvent polarity is not always the determining factor. Specific interactions, such as the coordination of a solvent molecule with the carbene, can play a more significant role. nih.gov
For instance, coordinating solvents can influence the rate of intersystem crossing (ISC) between the singlet and triplet states of a carbene. nih.gov It has been proposed that the empty p-orbital of a singlet carbene can coordinate with a nonbonding electron pair from a solvent molecule (e.g., the halogen atom in a halobenzene). nih.gov This specific solvation stabilizes the singlet carbene, decreasing the energy gap between the singlet and triplet states. nih.gov Counterintuitively, this smaller energy gap can lead to a slower rate of intersystem crossing. This apparent violation of the "golden rule" of radiationless transitions is explained by the significant structural reorganization required when a highly solvated singlet carbene converts to its triplet isomer, which is solvated differently. nih.gov
The table below shows the effect of various solvents on the lifetime of singlet diphenylcarbene, a model for carbene behavior.
| Solvent | Singlet Carbene Lifetime (ps) | Ground State |
| Cyclohexane | 320 | Triplet |
| Acetonitrile | 530 | Triplet |
| Benzene | 710 | Triplet |
| Dichloromethane | 910 | Triplet |
| Data based on studies of diphenylcarbene and p-biphenylyltrifluoromethylcarbene. nih.gov |
The acidity of the solvent is another critical factor, particularly in reactions with protic species like alcohols. nih.gov In the reaction of diazoalkanes with highly acidic alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a direct proton transfer from the alcohol to the diazo compound can occur. nih.gov For less acidic alcohols, the reaction may proceed through the formation of a hydrogen-bonded singlet carbene intermediate, both under thermal and photochemical conditions. nih.gov The solvent, in this case, directly participates in the reaction mechanism, highlighting its role beyond just a physical medium. rsc.orgnih.gov
Applications in Complex Molecule Synthesis and Methodology Development
Utilization in Natural Product Synthesis Strategies
The structural complexity of natural products often demands creative and efficient synthetic strategies. Benzene, 1-(diazomethyl)-4-methoxy- has found application in this area as a key building block. A notable example is its use in the synthesis of strigolactone analogues. Strigolactones are a class of plant hormones that regulate various aspects of plant development. The synthesis of the strigolactone analogue GR24, a widely used standard in biological studies, can involve the use of p-anisyl diazomethane (B1218177). In these strategies, the diazo compound participates in cycloaddition reactions to construct core structural features of the target molecule.
Construction of Carbocyclic Ring Systems
The formation of carbocyclic rings is a fundamental operation in organic synthesis. Benzene, 1-(diazomethyl)-4-methoxy- provides access to the highly reactive p-methoxyphenylcarbene, which can be harnessed for the construction of carbocycles through several key reaction types.
One major pathway is the carbene C-H insertion . wikipedia.org In this reaction, the carbene intermediate inserts into a carbon-hydrogen bond of an adjacent molecule or within the same molecule (intramolecularly), forming a new carbon-carbon bond and thus creating or expanding a ring system. wikipedia.orgmdpi.comsquarespace.comnih.gov While simple carbenes can be unselective, the use of transition metal catalysts, particularly those based on rhodium and copper, can control the reactivity and selectivity of this process. wikipedia.org For aryldiazomethanes like Benzene, 1-(diazomethyl)-4-methoxy-, intramolecular C-H insertion is a powerful method for synthesizing functionalized cyclopentane (B165970) derivatives. wikipedia.org
Another significant method is cycloaddition . The diazo compound itself can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered rings. researchgate.netyoutube.com Alternatively, the derived carbene can add to double or triple bonds to form cyclopropanes or cyclopropenes, respectively. These small, strained rings are valuable synthetic intermediates that can be elaborated into more complex carbocyclic frameworks.
| Reaction Type | Reactant | Product Type | Catalyst/Conditions |
| C-H Insertion | Alkane | Functionalized Alkane | Rhodium(II) or Copper(I) catalysts |
| Cyclopropanation | Alkene | Cyclopropane (B1198618) | Rhodium(II) or Copper(I) catalysts |
| [3+2] Cycloaddition | Alkene/Alkyne | Pyrazoline/Pyrazole (B372694) | Thermal or photochemical |
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Benzene, 1-(diazomethyl)-4-methoxy- is a valuable precursor for a wide array of heterocyclic systems.
The most prominent application of aryldiazomethanes in this context is the synthesis of pyrazoles and their derivatives through [3+2] cycloaddition reactions. youtube.comnih.govnih.govyoutube.com In these reactions, the diazo compound reacts as a 1,3-dipole with an alkyne or a molecule with an activated double bond to construct the five-membered pyrazole ring system. nih.govnih.gov This method is highly versatile and allows for the preparation of a wide range of substituted pyrazoles. nih.gov
Another route to nitrogen-containing heterocycles involves the reaction of the derived carbene. For instance, the reaction of carbenes with nitriles can lead to the formation of azirines, which can then rearrange to other heterocyclic structures. Furthermore, the reaction of diazomethane with naphthoquinone-oximes has been shown to directly yield oxazole (B20620) rings in a single step, a transformation that represents a novel approach to N-containing heterocycles. scielo.br This reaction proceeds via a proposed 1,4-nucleophilic attack of the diazomethane onto the heterodiene system of the oxime. scielo.br
| Reactant | Resulting Heterocycle | Reaction Type |
| Alkynes | Pyrazole | [3+2] Dipolar Cycloaddition |
| Naphthoquinone-oximes | Naphthoxazole | 1,4-Nucleophilic Addition/Cyclization |
Benzene, 1-(diazomethyl)-4-methoxy- can be employed to synthesize oxygen-containing heterocycles primarily through the generation and subsequent reaction of carbonyl ylides. When the p-methoxyphenylcarbene, generated from the diazo compound, reacts with a carbonyl group of an aldehyde or ketone, a transient carbonyl ylide is formed. researchgate.net This ylide is a 1,3-dipole and can be trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction to afford five-membered oxygen-containing heterocycles like dihydrofurans. researchgate.net
Additionally, the reaction of diazomethane with carboxylic acids is a well-known method for producing methyl esters under mild conditions. researchgate.netmasterorganicchemistry.com While this does not form a heterocycle, it is a fundamental transformation involving an oxygen-containing functional group. masterorganicchemistry.com
The synthesis of sulfur-containing heterocycles using Benzene, 1-(diazomethyl)-4-methoxy- can be achieved through reactions with various sulfur-containing functional groups. The reaction of the corresponding p-methoxyphenylcarbene with thioketones can lead to the formation of thiiranes (episulfides). These three-membered rings are analogous to epoxides and can be unstable, often extruding sulfur to yield an alkene. However, they can also serve as intermediates for more complex sulfur heterocycles.
A more direct route to five-membered sulfur-containing heterocycles involves the reaction of the diazo compound with isothiocyanates. For example, reaction with a reagent like 4-methoxybenzyl isothiocyanate can lead to the formation of thiadiazole derivatives through a cycloaddition pathway. nih.gov
Development of Asymmetric Synthetic Protocols for Chiral Building Blocks
The development of methods for the enantioselective synthesis of chiral molecules is a major focus of modern organic chemistry. Benzene, 1-(diazomethyl)-4-methoxy- and its derived carbene are prochiral species that can be desymmetrized using chiral catalysts to produce enantiomerically enriched products.
A significant area of research is the asymmetric carbene insertion into C-H and N-H bonds. wikipedia.orgresearchgate.net By employing chiral transition metal catalysts, typically based on rhodium or copper with chiral ligands, the insertion of the p-methoxyphenylcarbene into a C-H or N-H bond can proceed with high enantioselectivity. mdpi.comresearchgate.netrsc.org These reactions provide a direct route to valuable chiral building blocks, such as unnatural amino acids and their derivatives, from simple precursors. researchgate.net The development of catalysts that can effectively control the stereochemistry of these insertion reactions is an active field of research. researchgate.netrsc.orgnih.gov
Similarly, asymmetric cyclopropanation reactions using chiral catalysts can convert alkenes into optically active cyclopropanes, which are versatile chiral building blocks for further synthetic transformations.
| Asymmetric Reaction | Chiral Catalyst System | Product Type |
| C-H Insertion | Chiral Rh(II) or Cu(I) complexes | Chiral alkanes, lactams |
| N-H Insertion | Chiral Rh(II) or Cu(I) complexes | Chiral amines, amino acid derivatives |
| Cyclopropanation | Chiral Rh(II) or Cu(I) complexes | Chiral cyclopropanes |
Integration into Cascade and Multicomponent Reactions for Molecular Complexity
The generation of a rhodium-carbene intermediate from 4-methoxyphenyldiazomethane allows for its participation in intricate cascade and multicomponent reaction sequences, enabling the rapid assembly of complex molecules from simple precursors. These reactions are highly valued for their efficiency and atom economy.
A notable example involves a one-pot, multicomponent approach to synthesize furan-2(5H)-one derivatives. While this reaction utilizes 4-methoxyphenylglyoxal, which is a related precursor, it demonstrates the principle of incorporating the 4-methoxyphenyl (B3050149) moiety into a complex heterocyclic scaffold in a single synthetic operation. The process involves the reaction of an indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net This reaction proceeds through a series of interconnected steps, including a Michael addition and an acid-catalyzed intramolecular cyclization, to yield the final furanone product. researchgate.net The 4-methoxy group on the phenyl ring plays a role in modulating the electronic properties of the intermediates, influencing the reaction's efficiency.
| Reactants | Catalyst/Reagents | Product | Key Transformation | Ref |
| Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | Triethylamine, Acetic acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Multicomponent condensation and cyclization | researchgate.net |
This type of multicomponent strategy highlights the potential for "Benzene, 1-(diazomethyl)-4-methoxy-" to be employed in similar convergent synthetic designs, where the in situ-generated carbene can trigger a cascade of bond-forming events with multiple reaction partners.
Contributions to Modern C-H Functionalization Strategies
The development of modern C-H functionalization methodologies has been significantly advanced by the use of transition metal catalysts, particularly dirhodium(II) complexes, in conjunction with diazo compounds. "Benzene, 1-(diazomethyl)-4-methoxy-" serves as a key reagent in this context, enabling the direct conversion of C-H bonds into new C-C bonds with high levels of chemo- and regioselectivity.
Dirhodium(II) tetracarboxylate catalysts are highly effective for promoting the C-H insertion reactions of carbenes derived from aryldiazoacetates. nih.govnih.gov The choice of the rhodium catalyst and its ligand system is crucial for controlling the selectivity of the C-H functionalization. For instance, catalysts like Rh₂(DOSP)₄ have shown a preference for C-H functionalization at secondary benzylic sites. nih.gov The electronic nature of the aryl group on the diazoacetate, such as the electron-donating 4-methoxy group, can influence the reactivity of the rhodium-carbene intermediate and the efficiency of the C-H insertion process.
Research in this area has led to the development of highly enantioselective C-H functionalization reactions. By employing chiral dirhodium catalysts, such as those with binaphthylphosphate (BNP) ligands, it is possible to achieve site-selective C-H functionalization at unactivated tertiary sites with excellent control over the stereochemistry. nih.gov The reaction of aryldiazoacetates with various substrates containing C-H bonds demonstrates the broad applicability of this strategy for the synthesis of complex, chiral molecules. nih.govnih.gov
| Diazo Compound Precursor | Substrate | Catalyst | Key Transformation | Significance | Ref |
| Aryldiazoacetate | Alkanes, Ethers | Rh₂(DOSP)₄ | Intermolecular C-H Insertion | Site-selective functionalization of activated C-H bonds | nih.gov |
| Trichloroethyl aryldiazoacetate | Cyclohexane | Rh₂(S-megaBNP)₄ | Enantioselective C-H Functionalization | High enantioselectivity at unactivated tertiary C-H sites | nih.gov |
The ability to directly functionalize C-H bonds using "Benzene, 1-(diazomethyl)-4-methoxy-" and related diazo compounds represents a paradigm shift in synthetic chemistry, moving away from traditional methods that require pre-functionalized starting materials. This approach offers a more efficient and environmentally benign route to a wide range of valuable organic molecules.
Future Directions and Emerging Research Avenues in 4 Methoxyphenyl Diazomethane Chemistry
Exploration of Novel Catalytic Systems Utilizing Abundant and Sustainable Metals
The traditional reliance on expensive and scarce precious metals like rhodium and palladium for catalyzing diazo compound transformations is a significant barrier to sustainable chemical synthesis. researchgate.net Consequently, a major thrust of current research is the development of catalytic systems based on abundant, inexpensive, and environmentally benign metals.
Iron and cobalt have emerged as promising candidates. researchgate.net Metalloporphyrins, in particular, serve as highly effective ligands that can modulate the catalytic activity of these first-row transition metals. researchgate.netmdpi.com Iron- and cobalt-porphyrin complexes have been shown to efficiently catalyze a variety of transformations involving diazo compounds, including carbene transfer reactions like cyclopropanation and C-H functionalization. mdpi.com These catalysts can form metallocarbene intermediates that are crucial for these reactions, offering a more sustainable alternative to their precious metal counterparts. researchgate.net
Recent breakthroughs include the development of novel catalysts featuring dual metal cores. One such system uses two copper ions held in close proximity (approximately 0.4 nanometers) on a polymeric carbon nitride support. sciencedaily.com This unique structure allows the two metal centers to work cooperatively, leading to more efficient and selective cross-coupling reactions. sciencedaily.com This class of geminal-atom catalysts (GACs) has demonstrated superior performance in terms of yield and efficiency, and importantly, the catalyst can be recovered and reused over multiple cycles without significant loss of activity. sciencedaily.com Environmental analysis indicates that such systems can reduce the carbon footprint by a factor of ten compared to conventional catalysts. sciencedaily.com
Table 1: Comparison of Catalytic Systems for Diazoalkane Transformations
| Catalyst Type | Metal Center Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Precious Metal Catalysts | Rhodium (Rh), Palladium (Pd) | High efficiency, well-established reactivity | High cost, scarcity, toxicity, potential for product contamination |
| Sustainable Metalloporphyrins | Iron (Fe), Cobalt (Co) | Low cost, earth-abundant metals, low toxicity, high efficiency | May require complex ligand synthesis |
| Novel Geminal-Atom Catalysts (GACs) | Copper (Cu) | High efficiency and selectivity, reusability, significantly lower environmental impact | Newer technology, scope of reactivity still under exploration |
Advanced Mechanistic Insights into Complex Reaction Manifolds
A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods. For (4-methoxyphenyl)diazomethane, research is focused on elucidating the complex pathways it can follow upon activation. The formation of metallacarbene intermediates is a central theme in its transition-metal-catalyzed reactions. researchgate.netelsevierpure.com Computational studies, often using ONIOM models, have provided detailed insight into the formation of these intermediates. The steric and electronic properties of both the diazo compound and the metal catalyst's ligands determine the reaction pathway, which can proceed through various mechanisms, including dissociative and non-dissociative routes. elsevierpure.com
The spin state of the carbene generated from (4-methoxyphenyl)diazomethane is a critical factor that dictates reactivity and product selectivity. researchgate.net Photochemical methods offer a unique handle to control this aspect. Direct photolysis can generate highly reactive singlet carbenes, while dye-sensitized reactions can provide access to triplet carbenes or radical intermediates. rsc.orgresearchgate.net This control allows chemists to switch between different reaction manifolds, for example, promoting stereospecific cyclopropanations via singlet carbenes or engaging in radical-type transformations. The ability to control the spin state of bis(p-methoxyphenyl)carbene using light and temperature in cryogenic matrices highlights the potential for developing magnetically switchable reagents and tunable reaction selectivity. researchgate.net
Expansion of Synthetic Scope and Precise Selectivity Control through Rational Design
The ultimate goal of these fundamental advances is to expand the synthetic utility of (4-methoxyphenyl)diazomethane and to control the outcome of its reactions with high precision. Rational design, which involves the deliberate design of substrates and catalysts to achieve a specific outcome, is at the forefront of this effort. nih.govnih.gov
By carefully selecting catalysts and reaction conditions, chemists can steer reactions toward a desired product with high selectivity. For example, in the tin(II) halide-catalyzed etherification of diols, diazo bis(4-methoxyphenyl)methane has shown high regioselectivity for the more accessible hydroxyl group, demonstrating how the sterics of the diazo compound can be used to control site selectivity. skemman.is Similarly, the rational design of chiral catalysts is crucial for asymmetric synthesis. By understanding the non-covalent interactions in the transition state of a reaction, ligands can be modified to enhance enantioselectivity. rsc.org This approach allows for the creation of catalysts that provide a specific chiral environment, guiding the diazo-derived intermediate to react in a highly stereoselective manner. This level of control is essential for the synthesis of complex, biologically active molecules and advanced materials. The development of base-mediated reactions of diazo compounds with imines to form highly substituted 1,2,3-triazoles is another example of expanding the synthetic scope through new reaction discovery. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are most effective for preparing Benzene, 1-(diazomethyl)-4-methoxy-, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of diazo-containing aromatic compounds typically involves diazo transfer reactions or substitution of pre-functionalized benzene derivatives. For example, starting with 4-methoxybenzaldehyde, diazomethylation can be achieved via reaction with tosylhydrazide under basic conditions, followed by thermal or photolytic decomposition to generate the diazo group . Key variables include temperature (low temperatures stabilize diazo intermediates) and solvent polarity (polar aprotic solvents like DMF enhance reactivity). Yield optimization requires strict control of moisture and oxygen to prevent premature decomposition of the diazo moiety .
Q. Which spectroscopic techniques are critical for characterizing Benzene, 1-(diazomethyl)-4-methoxy-, and what spectral markers distinguish its structure?
- Methodological Answer :
- NMR : The diazo group (-N-) exhibits a distinct H NMR signal at δ 5.0–6.0 ppm (singlet) due to the diazomethyl proton. The methoxy group (-OCH) appears as a singlet near δ 3.8 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm .
- IR : A sharp absorption band at ~2100–2150 cm confirms the presence of the diazo (-N-) group.
- Mass Spectrometry : The molecular ion peak ([M]) should align with the molecular formula CHNO (m/z ≈ 148.07). Fragmentation patterns often include loss of N (m/z 148 → 120) .
Advanced Research Questions
Q. How does the reactivity of Benzene, 1-(diazomethyl)-4-methoxy- compare to other diazoaromatics in cycloaddition or cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy group at the para position enhances the stability of the diazo group but reduces electrophilicity compared to unsubstituted diazoarenes. For cycloadditions (e.g., with alkynes), reaction rates may be slower, requiring catalysts like Cu(I) or Rh(II) to activate the diazo moiety. Computational studies (DFT) can predict regioselectivity in such reactions by analyzing frontier molecular orbitals . Experimental validation involves kinetic monitoring via UV-Vis spectroscopy to track diazo decomposition .
Q. What strategies mitigate the thermal and photolytic instability of Benzene, 1-(diazomethyl)-4-methoxy- during storage and handling?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N) to suppress photolytic and oxidative degradation.
- Handling : Use cold, anhydrous solvents (e.g., THF or DCM) during synthesis. Stabilizers like hydroquinone (0.1% w/w) can inhibit radical-mediated decomposition .
- Stability Assays : Accelerated aging studies (e.g., TGA/DSC) quantify decomposition thresholds. For photostability, expose samples to controlled UV light (λ = 254 nm) and monitor via HPLC .
Q. How can contradictory literature data on the compound’s solubility and aggregation behavior be resolved?
- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Systematic studies should:
- Use standardized solvents (e.g., USP-grade DMSO or ethanol).
- Employ dynamic light scattering (DLS) to detect aggregation in polar solvents.
- Cross-validate solubility via gravimetric analysis (saturation concentration) and NMR titration . Recent findings suggest that the diazo group’s polarity enhances solubility in acetone but reduces it in hexane .
Key Research Challenges
- Synthetic Reproducibility : Batch-to-batch variability in diazo group incorporation requires strict control of reaction stoichiometry and catalyst purity .
- Biological Applications : While diazo compounds are explored as photoaffinity probes, their cytotoxicity in cellular assays necessitates dose-response studies with IC50 profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
